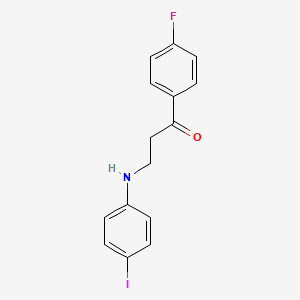![molecular formula C18H23NO B2928721 N-[4-(1-Adamantyl)phenyl]acetamide CAS No. 1459-50-3](/img/structure/B2928721.png)
N-[4-(1-Adamantyl)phenyl]acetamide
Overview
Description
N-[4-(1-Adamantyl)phenyl]acetamide is an organic compound with the molecular formula C18H23NO It is characterized by the presence of an adamantyl group attached to a phenyl ring, which is further connected to an acetamide group
Mechanism of Action
Pharmacokinetics
Some properties can be predicted . The compound has a molecular weight of 269.39 , and its water solubility at 25°C is estimated to be 1.736 mg/L . Its log Kow, a measure of lipophilicity, is estimated to be 4.71 , suggesting that it may have good membrane permeability. These properties could potentially impact the compound’s bioavailability.
Action Environment
It is known that the compound should be stored in a sealed, dry environment at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-Adamantyl)phenyl]acetamide typically involves the reaction of 1-adamantylamine with 4-bromoacetophenone, followed by acetylation. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1-Adamantyl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield adamantyl-phenyl ketones, while reduction can produce adamantyl-phenyl amines.
Scientific Research Applications
N-[4-(1-Adamantyl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
N-(1-Adamantyl)acetamide: Similar in structure but lacks the phenyl ring.
4-(1-Adamantyl)phenol: Contains a hydroxyl group instead of an acetamide group.
1-Adamantylacetic acid: Features a carboxylic acid group instead of an acetamide group.
Uniqueness
N-[4-(1-Adamantyl)phenyl]acetamide is unique due to the combination of the adamantyl group and the phenyl ring with an acetamide group. This unique structure imparts specific chemical and biological properties that are not observed in its analogs. For example, the presence of the phenyl ring enhances its ability to undergo substitution reactions, while the adamantyl group provides steric hindrance, increasing its stability.
Properties
IUPAC Name |
N-[4-(1-adamantyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-12(20)19-17-4-2-16(3-5-17)18-9-13-6-14(10-18)8-15(7-13)11-18/h2-5,13-15H,6-11H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVJQMQNYDNEXKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320705 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200858 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1459-50-3 | |
| Record name | N-[4-(1-adamantyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301320705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


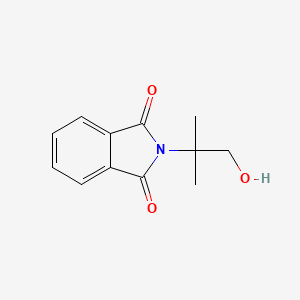
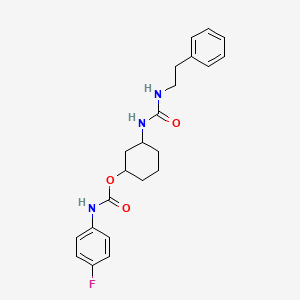

![1-{3-[4,6-Dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}cyclohexane-1-carboxylic acid](/img/structure/B2928641.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2928642.png)
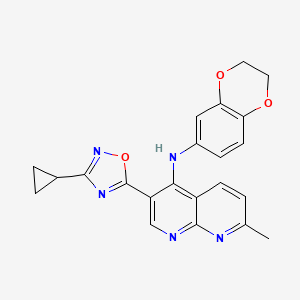

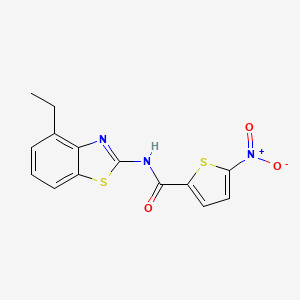
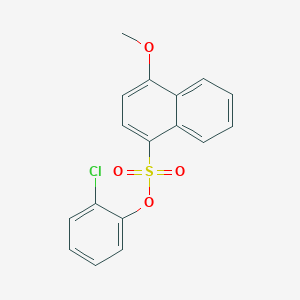
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2928654.png)

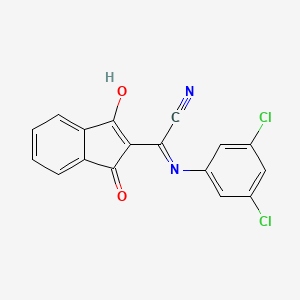
![Tert-butyl 5-thia-2,8-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2928658.png)
